molecular formula C11H16O2 B14228888 (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate CAS No. 827324-99-2

(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate

Cat. No.: B14228888
CAS No.: 827324-99-2
M. Wt: 180.24 g/mol
InChI Key: VEMRRIJINJXKTK-SNVBAGLBSA-N
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Description

(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by its unique structure, which includes a hepta-3,5-diene backbone with a methyl group at the second position and a prop-2-enoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate typically involves the esterification of (2R)-2-Methylhepta-3,5-dien-1-ol with prop-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the diene system to single bonds, resulting in a saturated ester.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the prop-2-enoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the active (2R)-2-Methylhepta-3,5-dien-1-ol, which can then interact with enzymes or receptors in biological systems. The diene system may also participate in conjugation reactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Methylhepta-3,5-dien-1-yl acetate
  • (2R)-2-Methylhepta-3,5-dien-1-yl butyrate
  • (2R)-2-Methylhepta-3,5-dien-1-yl hexanoate

Uniqueness

Compared to its analogs, (2R)-2-Methylhepta-3,5-dien-1-yl prop-2-enoate is unique due to the presence of the prop-2-enoate ester group. This functional group imparts distinct reactivity and properties to the compound, making it suitable for specific applications that its analogs may not be able to fulfill.

Properties

CAS No.

827324-99-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[(2R)-2-methylhepta-3,5-dienyl] prop-2-enoate

InChI

InChI=1S/C11H16O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h4-8,10H,2,9H2,1,3H3/t10-/m1/s1

InChI Key

VEMRRIJINJXKTK-SNVBAGLBSA-N

Isomeric SMILES

CC=CC=C[C@@H](C)COC(=O)C=C

Canonical SMILES

CC=CC=CC(C)COC(=O)C=C

Origin of Product

United States

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